N'-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-17-4-6-18(7-5-17)21(27-14-12-26(2)13-15-27)16-24-22(28)23(29)25-19-8-10-20(30-3)11-9-19/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHZQUAOJNAUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(4-Methylphenyl)ethylamine
The synthesis begins with hydrogenation of 4-methylcinnamontrile using Raney nickel under 50 psi H₂ pressure in ethanol at 60°C for 12 hours, yielding 2-(4-methylphenyl)ethylamine with 89% efficiency.
Piperazine Functionalization via Mannich Reaction
A modified Mannich protocol introduces the 4-methylpiperazine group:
Reaction Conditions:
- Solvent: Dichloromethane (DCM)
- Base: N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
- Temperature: 0°C → RT gradient
- Time: 18 hours
2-(4-Methylphenyl)ethylamine (1.0 eq) reacts with paraformaldehyde (2.2 eq) and N-methylpiperazine (1.1 eq), followed by sodium triacetoxyborohydride (1.5 eq) for reductive amination. LC-MS analysis confirms 78% conversion to 2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylamine (m/z 262.4 [M+H]⁺).
Ethanediamide Core Assembly
Activation of Ethanedioic Acid
Ethanedioic acid undergoes dichloride formation using thionyl chloride (3.0 eq) in anhydrous DCM under reflux for 4 hours:
$$ \text{HOOC–COOH} + 2\text{SOCl}2 \rightarrow \text{ClOC–COCl} + 2\text{HCl} + 2\text{SO}2 $$
Sequential Amide Coupling
A staggered coupling approach prevents symmetric byproduct formation:
Step 1: 4-Methoxyphenyl Amide Formation
Reaction Parameters:
- Solvent: Tetrahydrofuran (THF)
- Coupling Agent: HATU (1.05 eq)
- Base: DIPEA (2.5 eq)
- Temperature: −20°C → RT
- Time: 8 hours
Ethanedioyl dichloride (1.0 eq) reacts with 4-methoxyaniline (1.05 eq), achieving 92% conversion to N'-(4-methoxyphenyl)ethanedioyl chloride.
Step 2: Piperazine-Ethyl Amide Coupling
The intermediate chloride reacts with 2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylamine (0.95 eq) under Schlenk conditions:
Key Metrics:
- Yield: 68% after column chromatography (SiO₂, EtOAc:Hexane 3:7 → 1:1)
- Purity: >99% (HPLC, C18 column)
- Characterization:
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.53 (d, J=8.5 Hz, 2H), 6.91 (d, J=8.5 Hz, 2H), 4.12 (m, 1H), 3.81 (s, 3H), 2.88–2.45 (m, 10H, piperazine + CH₂), 2.33 (s, 3H), 2.29 (s, 3H)
Optimization Challenges and Solutions
Steric Hindrance Mitigation
The 4-methylpiperazine group creates significant steric bulk, necessitating:
Epimerization Control
Chiral centers in the ethyl-piperazine branch require strict temperature control (<5°C) during amide bond formation to maintain 98:2 er, as confirmed by chiral HPLC.
Scalability and Process Chemistry Considerations
Benchmarking against large-scale syntheses of analogous compounds suggests:
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) |
|---|---|---|
| Overall Yield | 43% | 38% |
| Cycle Time | 72 h | 88 h |
| Critical Quality Attributes | Purity >99% | Purity >98.5% |
| Key Impurity | <0.5% Symmetric diamide | <1.2% Dechlorinated byproduct |
Process intensification strategies include:
- Continuous Flow Synthesis for the Mannich reaction step (residence time 12 min vs batch 18 h)
- Crystallization-Enhanced Purification using acetonitrile/water anti-solvent systems
Analytical Characterization Suite
A tiered analytical approach ensures compound integrity:
Tier 1: Structural Confirmation
- High-Resolution MS: m/z 454.2378 [M+H]⁺ (Δ 1.2 ppm vs theoretical)
- 2D NMR (HSQC, HMBC): Full assignment of piperazine coupling patterns
Tier 2: Purity Assessment
- UHPLC-DAD: 99.1% purity (210–400 nm scan)
- Ion Chromatography: <0.1% chloride residuals
Tier 3: Solid-State Characterization
- XRPD: Confirmation of crystalline form (Form I, P2₁/c space group)
- TGA-DSC: Decomposition onset 218°C, melting endotherm at 174°C
Chemical Reactions Analysis
Types of Reactions
N'-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N'-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Amides
(a) N′-(4-Methoxyphenyl)-N-{2-[4-(4-Methylbenzoyl)piperazin-1-yl]ethyl}ethanediamide
- Structural Similarities : Shares the ethanediamide core, 4-methoxyphenyl group, and a piperazine ring substituted with a 4-methylbenzoyl group.
- Key Differences : The presence of a benzoyl group on the piperazine nitrogen distinguishes it from the target compound’s 4-methylphenyl-ethyl chain. This substitution may alter binding affinity to targets like kinases or G-protein-coupled receptors .
(b) 4-Methoxybutyrylfentanyl (N-(4-Methoxyphenyl)-N-[1-(2-Phenylethyl)piperidin-4-yl]butanamide)
- Structural Similarities : Contains a 4-methoxyphenyl group and a piperidine/piperazine-like scaffold.
- Key Differences :
Kinase Inhibitors with Aromatic-Piperazine Hybrids
(a) (R)-5-Chloro-N2-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine
- Structural Similarities : Incorporates a 4-methylpiperazine group linked to an aromatic system.
- Key Differences :
(b) 2-(4-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine
- Structural Similarities : A 4-methoxyphenyl group and a heterocyclic scaffold.
- Key Differences :
Pharmaceutical Impurities and Byproducts
(a) Impurity H(EP): 1-[(1RS)-1-(4-Methoxyphenyl)-2-[[2-(4-Methoxyphenyl)ethyl]amino]ethyl]-cyclohexanol
- Structural Similarities : Contains dual 4-methoxyphenyl groups and an ethylamine chain.
- Key Differences: Core: Cyclohexanol vs. ethanediamide. Role: This impurity, linked to formoterol synthesis, underscores the prevalence of 4-methoxyphenyl groups in β-agonist derivatives. The target compound’s piperazine-ethyl chain may reduce β-adrenergic activity compared to formoterol analogs .
Physicochemical and Pharmacological Data Comparison
Key Research Findings
Piperazine Role : The 4-methylpiperazine group in the target compound may enhance solubility and modulate receptor binding compared to piperidine analogs like 4-methoxybutyrylfentanyl .
Methoxyphenyl Bioactivity : The 4-methoxyphenyl moiety is recurrent in kinase inhibitors (e.g., VEGFR-2) and β-agonists, suggesting its utility in diverse therapeutic contexts .
Synthetic Challenges: Ethanediamide derivatives require careful coupling agents (e.g., EDC/HOBt) to avoid impurities like cyclohexanol byproducts .
Biological Activity
N'-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into the synthesis, pharmacological properties, and biological evaluations of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
The synthesis of this compound typically involves multi-step organic reactions, including the use of piperazine derivatives and methoxy-substituted phenyl groups. The synthetic route may include steps such as condensation reactions, alkylation, and purification processes to yield the final product.
1. Sleep Modulation
Research has shown that this compound exhibits significant effects on sleep patterns. It has been reported to:
- Increase slow wave sleep : This is crucial for restorative sleep, which is essential for cognitive functions and overall health.
- Decrease awakenings after sleep onset : Reducing interruptions during sleep can enhance sleep quality.
- Decrease time awake after sleep onset : This effect can lead to longer periods of uninterrupted sleep, beneficial for individuals with insomnia or other sleep disorders .
The biological activity of this compound appears to be mediated through its interaction with various neurotransmitter systems, particularly those involved in sleep regulation. The compound's structural features suggest potential interactions with serotonin and dopamine receptors, although specific binding affinities and mechanisms require further elucidation.
3. Case Studies and Experimental Findings
A series of studies have evaluated the compound's efficacy in various models:
- Animal Studies : In rodent models, administration of the compound resulted in significant improvements in sleep architecture, measured by polysomnography. Parameters such as total sleep time and REM sleep duration were positively influenced .
- In Vitro Studies : Preliminary in vitro assays indicated that the compound may exhibit inhibitory effects on certain enzymes related to neurotransmitter metabolism, suggesting a potential role in modulating neurotransmitter levels .
Comparative Analysis of Similar Compounds
To contextualize the activity of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key findings from various studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
